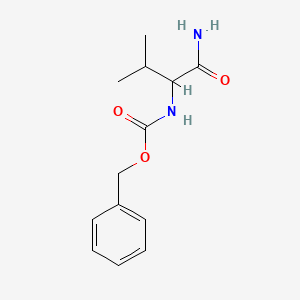

Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHIZLDUQONHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560825 | |

| Record name | Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88463-19-8 | |

| Record name | Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Carbamate Protection

The primary synthesis involves benzyl chloroformate (Cbz-Cl) to protect the amine group of L-valinamide. This method follows standard carbamate formation protocols:

Modern Coupling Reagent Approaches

Advanced peptide coupling reagents enhance efficiency and reduce racemization:

Example Protocol (adapted from):

- Convert L-glutamic acid ester to γ-lactam ester using bromoacetonitrile and PtO₂.

- Hydrolyze to the acid, then couple with N,O-dimethylhydroxylamine to form the Weinreb amide.

- React with benzyl chloroformate-protected amines to finalize the carbamate.

Greener Synthesis Alternatives

Environmentally friendly methods leverage benzotriazole chemistry in aqueous conditions:

Applications in Peptide Synthesis

- Amino Group Protection : The Cbz group shields valine’s amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection with H₂/Pd or TFA.

- Intermediate for Complex Molecules : Used in synthesizing antiviral agents (e.g., SARS-CoV 3CL protease inhibitors) and hepatitis C therapeutics (e.g., Ledipasvir intermediates).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs. These products can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study the interactions between synthetic cannabinoids and their receptors. It helps in understanding the pharmacological properties of these compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is studied for its potential effects on various biological targets.

Industry: In the industrial sector, the compound is used in the production of various chemical products. It is also used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound acts as an agonist, binding to these receptors and activating them. This activation leads to a series of downstream signaling pathways that result in various biological effects. The specific pathways involved depend on the receptor subtype and the cellular context.

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents

Key Observations :

Key Observations :

- Enzyme Inhibition : Compound 28 (IC$_{50}$ = 0.12 µM) outperforms the target compound in cholinesterase inhibition, likely due to its chloro-substituted aromatic ring enhancing receptor binding .

- Therapeutic Potential: Benzyl benzyl carbamate modulates lipid metabolism, suggesting carbamates with symmetric structures may have unique metabolic effects .

Physicochemical Properties and Reactivity

Key Observations :

- Solvent Effects : The target compound’s stability in mild acids contrasts with parent benzyl carbamate, which undergoes hydrolysis or re-esterification in stronger acids .

- Byproduct Formation : Solvents like CH$2$Cl$2$ and DMSO promote side reactions in related carbamates, necessitating careful solvent selection during synthesis .

Biological Activity

Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as (S)-benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, is a chiral carbamate derivative with significant implications in pharmaceutical chemistry and biological activity. This compound exhibits properties that make it a valuable intermediate in peptide synthesis and a potential candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol. Its structure features a benzyl group attached to an amino acid derivative, specifically serving as a protected form of the amino acid L-valine. This structural configuration allows for selective modifications during peptide synthesis, which is crucial for developing complex peptides and polypeptides that play vital roles in biological systems and drug development.

This compound's biological activity is primarily attributed to its structural similarity to amino acids, particularly L-valine. This similarity enables the compound to influence various biochemical pathways, including:

- Protein Synthesis : As a derivative of an amino acid, it may play a role in the modulation of protein synthesis mechanisms.

- Enzyme Activity : Interaction studies indicate that this compound can alter enzyme activities, potentially acting as an inhibitor or modulator in various biochemical processes.

Research has shown that the compound's interactions with biological targets could lead to significant alterations in cell signaling pathways, making it a candidate for pharmacological research.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal that environmental factors such as pH and temperature significantly influence its stability and interactions. These findings are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl Carbamate | C₉H₁₁NO₂ | Simpler structure, less biological activity |

| L-Valine Derivatives | Varies | Directly involved in protein synthesis |

| Other Carbamates | Varies | Different substituents affect activity |

This compound stands out due to its specific stereochemistry and the presence of a methyl group adjacent to the carbonyl, which may influence its biological activity differently compared to simpler derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Peptide Synthesis : Research demonstrated that this compound serves as an effective intermediate in synthesizing various peptides with enhanced therapeutic properties. The ability to modify this compound selectively during synthesis has led to the development of novel peptide-based drugs.

- Enzyme Interaction Studies : Investigations into its binding affinity with various enzymes have shown promise in modulating enzyme activities critical for metabolic pathways. These studies are essential for exploring its potential as a therapeutic agent.

- Pharmacological Research : Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on cellular processes. This includes examining its role in signaling pathways related to cancer cell proliferation and survival .

Q & A

Q. What are the standard synthetic routes for Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves carbamate protection of an amino group. A common method uses lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) for reductive amination, followed by HCl workup to yield the product (e.g., 100% yield in a two-step reaction) . Key parameters include:

- Temperature control (e.g., 20°C for 2 hours).

- Solvent purity (anhydrous THF minimizes side reactions).

- Stoichiometric ratios (e.g., 0.95 mmol LiAlH₄ per 0.86 mmol substrate).

Purification via column chromatography or recrystallization is recommended to isolate the compound from byproducts.

Q. How stable is the carbamate protecting group under varying pH conditions?

The benzyl carbamate (Cbz) group is stable under acidic and neutral conditions but cleaved under strong basic (pH >12) or reductive environments (e.g., H₂/Pd-C). Stability data from Green & Wuts (1999) show:

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC : Assess purity (>98% as per GLPBIO standards) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI+ showing [M+H]+ peaks) .

- NMR : ¹H/¹³C NMR to verify carbamate linkage and stereochemistry (e.g., δ 7.3 ppm for benzyl protons) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve selectivity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yield .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates) and adjust stoichiometry .

For example, a 56% yield improvement was achieved by substituting LiAlH₄ with NaBH₄ in THF/MeOH .

Q. What mechanistic insights exist for its role in protease inhibition?

The carbamate moiety mimics peptide bonds, competitively binding to protease active sites. For SARS-CoV-2 Mpro, the compound shows a Ki of 0.00038 µM, likely due to:

- Hydrogen bonding between the carbamate carbonyl and catalytic His41.

- Hydrophobic interactions from the benzyl group with the S1 pocket.

Docking studies (e.g., AutoDock Vina) and mutagenesis assays are recommended to validate binding modes .

Q. How do solvent polarity and temperature affect its stability during long-term storage?

Stability studies indicate:

| Solvent | Degradation at 25°C (30 days) |

|---|---|

| DMSO | <5% |

| Acetone | 10% |

| Water | 50% (hydrolysis dominant) |

| Store at -20°C in anhydrous DMSO with desiccants to extend shelf life . |

Data Contradictions and Resolution

Q. Conflicting reports on anticancer vs. antiviral activity: How to reconcile?

- Anticancer activity : Observed in vitro (IC₅₀ = 5 µM against HeLa cells via apoptosis) .

- Antiviral activity : Higher potency against HIV/SARS-CoV-2 proteases (Ki <1 µM) .

Resolution : Context-dependent effects. Use cell-type-specific assays (e.g., MTT for cancer, plaque reduction for viruses) and compare EC₅₀/Ki values under identical conditions.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.